4-(3,4-Dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine
Description
Systematic IUPAC Name and CAS Registry Number Analysis
The compound 4-(3,4-Dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine is defined by its systematic IUPAC name: 4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-amine . This nomenclature reflects its core structure:
- A thiazole ring (1,3-thiazole) forms the central scaffold.
- Position 2 of the thiazole is substituted with an amine group (-NH₂).
- Position 4 bears a 3,4-dichlorophenyl group (a benzene ring with chlorine atoms at carbons 3 and 4).
- Position 5 is occupied by a 4-pyridinyl group (a pyridine ring attached via its 4-position).
The CAS Registry Number for this compound is 252198-68-8 , a unique identifier critical for unambiguous chemical tracking in regulatory and research contexts. Its molecular formula is C₁₄H₉Cl₂N₃S , with a molecular weight of 320.99 g/mol .
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-amine | |
| CAS Number | 252198-68-8 | |
| Molecular Formula | C₁₄H₉Cl₂N₃S | |
| Molecular Weight | 320.99 g/mol |
Structural Analogues and Homologs in Thiazolamine Derivatives
Thiazolamine derivatives exhibit structural diversity through substitutions at positions 4 and 5 of the thiazole ring. Key analogues of this compound include:
4-(4-Methoxyphenyl)-5-(4-pyridinyl)-2-thiazolamine
4-(1,2,5,6-Tetrahydro-1-alkyl-3-pyridinyl)-2-thiazolamines
N-Pyrimidyl/Pyridyl-2-thiazolamine Analogues
Synonymous Designations in Pharmacological Literature (CGH 2466)
In pharmacological studies, this compound is widely recognized as CGH 2466 , a designation linked to its development as a multi-target therapeutic agent . The name CGH 2466 specifically refers to the dihydrochloride salt (CAS: 1177618-54-0), which enhances solubility for in vitro and in vivo applications.
Key Synonyms and Identifiers:
- IUPAC Name (dihydrochloride): 4-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-amine dihydrochloride.
- PubChem CID: 5282339 (base compound), 16759176 (dihydrochloride).
- Pharmacological Aliases:
| Identifier | Value | Source |
|---|---|---|
| Common Name | CGH 2466 (dihydrochloride) | |
| PubChem CID (Base) | 5282339 | |
| PubChem CID (Salt) | 16759176 | |
| CAS (Salt) | 1177618-54-0 |
The dual nomenclature reflects its dual role in research:
- Base compound (252198-68-8): Used in structural and computational studies.
- Dihydrochloride salt (1177618-54-0): Preferred for biological assays due to improved solubility in aqueous buffers (up to 10 mM in DMSO).
This compound’s multi-target profile—simultaneously inhibiting adenosine receptors , p38 MAPK , and PDE4 —has positioned it as a tool compound for studying inflammatory diseases like asthma and COPD. Its ability to suppress cytokine production in immune cells (IC₅₀ = 19–80 nM for adenosine receptors) underscores its mechanistic versatility.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-5-pyridin-4-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S/c15-10-2-1-9(7-11(10)16)12-13(20-14(17)19-12)8-3-5-18-6-4-8/h1-7H,(H2,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPGKLOHQTXUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(SC(=N2)N)C3=CC=NC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415219 | |
| Record name | CGH 2466 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252198-68-8 | |
| Record name | 4-(3,4-Dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252198-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CGH 2466 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(3,4-Dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine, also known by its CAS number 42134-89-4, is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a dichlorophenyl group and a pyridinyl moiety, which are significant for its pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H9Cl2N3S
- Molecular Weight : 322.2 g/mol
- Rotatable Bond Count : 2
The structure of the compound can be represented as follows:
Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:
- Antimicrobial Activity : The compound has shown effectiveness against a range of bacteria, including both Gram-positive and Gram-negative strains. Studies have demonstrated that it inhibits bacterial growth by disrupting cellular processes.
- Anticancer Properties : Preliminary studies suggest that this thiazole derivative may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound from various studies:
| Study | Biological Activity | Organism/Cell Line | IC50/Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 µg/mL | |
| Anticancer | MCF-7 (breast cancer) | 20 µM | |
| Enzyme Inhibition | Cholinesterase | IC50 = 10 µM |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various thiazole derivatives, including our compound of interest. The results indicated that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent against bacterial infections .
Case Study 2: Anticancer Activity
In vitro tests on MCF-7 breast cancer cells demonstrated that this compound induced apoptosis and reduced cell viability at concentrations as low as 20 µM. This suggests a promising avenue for further research into its use as an anticancer drug .
Conclusions
The biological activity of this compound highlights its potential as an antimicrobial and anticancer agent. While initial studies are promising, further research is necessary to fully elucidate its mechanisms of action and therapeutic applications. Continued exploration in clinical settings will be essential to determine its efficacy and safety profile in humans.
Future Directions
Future research should focus on:
- Conducting extensive pharmacokinetic and toxicological studies.
- Exploring the compound's effects in vivo.
- Investigating potential combinations with other therapeutic agents to enhance efficacy.
Scientific Research Applications
CGH 2466 dihydrochloride exhibits significant biological activity as an antagonist of adenosine receptors A1, A2B, and A3 with reported IC50 values of 19 nM, 21 nM, and 80 nM respectively. Additionally, it inhibits p38 MAPK and phosphodiesterase type 4D, showcasing its multifaceted role in cellular signaling pathways involved in inflammation and other physiological processes .
Anti-inflammatory Research
CGH 2466 has been identified as a potent anti-inflammatory agent both in vitro and in vivo . Its ability to inhibit key pathways involved in inflammation makes it a candidate for research into chronic inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Cancer Research
The compound's mechanism of action through kinase inhibition suggests potential applications in cancer therapy. By disrupting signaling pathways that promote tumor growth and survival, CGH 2466 may be useful in developing new cancer treatments .
Neurological Studies
Research indicates that adenosine receptors play a crucial role in neuroprotection and neuroinflammation. CGH 2466's properties as an adenosine receptor antagonist could be explored for therapeutic strategies against neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Antimicrobial Activity : Thiadiazole derivatives (e.g., 5-(pyridine-4-yl)-1,3,4-thiadiazole-2-amine) exhibit confirmed insecticidal and fungicidal effects, but thiazolamines with pyridinyl groups require further testing .
- Synthetic Complexity: Introducing dichlorophenyl groups requires multi-step synthesis involving cyclocondensation of isonicotinoyl hydrazide with dichlorophenyl-substituted precursors, whereas methoxy analogs are synthesized via simpler Schiff base reactions .
Structural and Conformational Analysis
- Planarity and Binding Affinity: The pyridinyl group in the target compound promotes planar conformations, facilitating interactions with aromatic residues in enzyme active sites. In contrast, fluorophenyl-substituted analogs (e.g., compounds 4 and 5 from ) exhibit non-planar conformations due to steric hindrance, reducing binding efficiency .
- Crystallographic Data: Isostructural thiazole derivatives (e.g., compounds 4 and 5 in ) crystallize in triclinic systems with P̄1 symmetry, whereas thiazolamines like the target compound may adopt monoclinic systems due to hydrogen-bonding networks involving the amine group .
Preparation Methods
Iodine-Mediated Cyclization
In this approach, a mercaptoacrylonitrile intermediate (e.g., 3-anilino-2-cyano-3-mercaptoacrylic acid ethyl ester) is treated with iodine in pyridine at 60–100°C for 5–60 minutes. The reaction proceeds via oxidative coupling, where iodine facilitates the formation of the thiazole ring by abstracting sulfur and promoting cyclization. The completion of the reaction is confirmed by a negative starch-iodine test, indicating iodine consumption.
Example Protocol
-
Reactants :
-
3-(3,4-Dichlorophenylamino)-2-cyano-3-mercaptoacrylic acid ethyl ester (0.1 mol)
-
Iodine (0.1 mol)
-
Pyridine (50 mL)
-
-
Conditions :
-
Temperature: 80°C
-
Duration: 30 minutes
-
-
Workup :
-
Dilution with ice-cold water
-
Acidification with 50% HCl
-
Filtration and recrystallization from ethanol
-
This method yields 4-(3,4-dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine with a reported purity of >95% and isolated yields of 70–85%.
Multicomponent Reactions Involving Substituted Benzaldehydes
Multicomponent reactions (MCRs) offer a one-pot synthesis route, combining aryl aldehydes, thiourea, and cyanoacetate derivatives. A PMC study highlights the use of 4-chlorobenzaldehyde, malononitrile, and thiourea to generate thiazole-pyran hybrids.
Thiazole-Pyran Hybrid Synthesis
The reaction of 4-pyridinylacetonitrile with 3,4-dichlorophenyl isothiocyanate and elemental sulfur in ethanol produces a thiazole intermediate, which subsequently reacts with aldehydes to form the target compound.
Key Steps :
-
Formation of Thiazole Intermediate :
-
4-Pyridinylacetonitrile + 3,4-dichlorophenyl isothiocyanate → Thiazole-2-amine
-
Catalyst: Sulfur (1 equiv)
-
Solvent: Ethanol, reflux, 4 hours
-
-
Aldehyde Condensation :
-
Thiazole-2-amine + 3,4-dichlorobenzaldehyde → CGH-2466
-
Catalyst: Piperidine (10 mol%)
-
Solvent: Ethanol, 70°C, 2 hours
-
This method achieves yields of 65–75%, with the advantage of reduced purification steps.
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and limitations of the two primary methods:
| Method | Yield | Purity | Key Advantage | Limitation |
|---|---|---|---|---|
| Iodine-mediated cyclization | 70–85% | >95% | High regioselectivity | Requires hazardous iodine |
| Multicomponent reaction | 65–75% | 90–93% | One-pot synthesis | Moderate purity |
Optimization Strategies for Industrial Scalability
Solvent Selection
Pyridine and triethylamine are preferred for iodine-mediated cyclization due to their basicity, which neutralizes HI byproducts. However, replacing pyridine with recyclable ionic liquids (e.g., [BMIM]BF₄) has been explored to enhance sustainability, though yields drop to 60–68%.
Temperature Control
Maintaining temperatures below 100°C prevents decomposition of the dichlorophenyl group. Microwave-assisted synthesis at 80°C reduces reaction times from 60 to 15 minutes, improving throughput.
Challenges in Purification and Characterization
CGH-2466’s low solubility in polar solvents complicates crystallization. Ethanol/water mixtures (7:3 v/v) are optimal, yielding needle-shaped crystals suitable for X-ray diffraction. LC-MS analysis confirms molecular ion peaks at m/z 323.1 [M+H]⁺, while ¹H NMR shows distinct signals for the pyridinyl (δ 8.5–8.7 ppm) and dichlorophenyl (δ 7.2–7.4 ppm) protons .
Q & A
(Basic) What are the common synthetic routes for 4-(3,4-Dichlorophenyl)-5-(4-pyridinyl)-2-thiazolamine, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic reactions. A general approach includes:
- Step 1: Condensation of 3,4-dichlorophenyl isothiocyanate with 4-pyridinyl acetamide in glacial acetic acid under reflux (2–4 hours, monitored by TLC) .
- Step 2: Cyclization using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the thiazole ring .
- Purification: Recrystallization from ethanol or DMF-acetic acid mixtures improves purity .
Optimization Strategies:
- Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Temperature Control: Gradual heating (60–80°C) reduces side products.
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
Table 1: Synthetic Route Comparison
| Method | Yield (%) | Purity (HPLC) | Key Condition | Reference |
|---|---|---|---|---|
| Glacial Acetic Acid | 65–70 | >95% | Reflux, 3 h | |
| POCl₃ Cyclization | 75–80 | >98% | 80°C, N₂ atmosphere | |
| Continuous Flow Reactor | 85–90 | >99% | Residence time: 30 min |
(Basic) What spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Infrared (IR) Spectroscopy: Confirm C-S (650–750 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
- X-ray Crystallography: Resolve crystal packing and dihedral angles between dichlorophenyl and pyridinyl groups (e.g., C–Cl···N interactions) .
Key Crystallographic Data from Analogues:
- Bond Lengths: C-S (1.68–1.72 Å), C-N (1.32–1.35 Å) .
- Torsion Angles: Thiazole ring planarity (<5° deviation) .
(Advanced) How can researchers resolve contradictions in reported bioactivity data for thiazolamine derivatives across different studies?
Methodological Answer:
Contradictions often arise from variations in:
- Biological Assay Conditions: Cell lines (e.g., HeLa vs. MCF-7), incubation times (24 vs. 48 hours), and compound concentrations (µM vs. nM) .
- Solubility Factors: Use DMSO as a co-solvent (≤0.1% v/v) to avoid cytotoxicity artifacts .
Validation Strategies:
Dose-Response Curves: Establish IC₅₀ values across multiple assays.
Standardized Protocols: Follow OECD guidelines for in vitro toxicity testing.
Metabolic Stability Studies: Assess hepatic microsomal degradation to rule out false negatives .
Case Study: A 2022 study resolved conflicting IC₅₀ values (5–50 µM) by standardizing MTT assay protocols and using primary cell lines, confirming activity at 10 µM .
(Advanced) What computational modeling approaches are suitable for predicting the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR, VEGFR2). Focus on hydrogen bonding with pyridinyl N and hydrophobic interactions with dichlorophenyl groups .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability over 100 ns (AMBER/CHARMM force fields) to validate docking poses .
- QSAR Models: Train models using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ .
Key Findings from Analogues:
- Thiazole derivatives show higher affinity for EGFR (ΔG = −9.2 kcal/mol) compared to thiadiazoles (ΔG = −7.8 kcal/mol) .
(Basic) What purification techniques are most effective for isolating this compound, especially when dealing with by-products from multi-step syntheses?
Methodological Answer:
- Recrystallization: Use ethanol-water (7:3 v/v) for high-purity crystals (>98%). Adjust cooling rates (0.5°C/min) to minimize impurities .
- Column Chromatography: Silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials .
- HPLC Prep: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for challenging separations .
Table 2: Purification Efficiency
| Technique | Purity (%) | Recovery (%) |
|---|---|---|
| Recrystallization | 98–99 | 70–75 |
| Column Chromatography | 95–97 | 85–90 |
| Prep HPLC | >99 | 60–65 |
(Advanced) How can researchers design experiments to analyze the electrochemical properties of this compound for sensor applications?
Methodological Answer:
- Cyclic Voltammetry (CV): Use a three-electrode system (glassy carbon working electrode) in 0.1 M KCl. Scan at 50 mV/s to identify redox peaks (e.g., thiazole ring oxidation at +0.8 V) .
- Impedance Spectroscopy: Measure charge-transfer resistance (Rₐ) to assess conductivity in thin-film coatings .
- DFT Calculations: Optimize molecular orbitals (B3LYP/6-31G*) to predict HOMO-LUMO gaps and correlate with experimental data .
Example Data:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
